

# Application Notes and Protocols: Furfuryl Mercaptan in Synthetic Meat Flavors

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## Compound of Interest

Compound Name: Furfuryl mercaptan

Cat. No.: B060905

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These application notes provide a comprehensive overview of the use of **furfuryl mercaptan** (also known as 2-furanmethanethiol) in the development of synthetic meat flavors. **Furfuryl mercaptan** is a potent, sulfur-containing volatile compound that is a key contributor to the characteristic aroma of cooked meat, making it an essential tool for creating authentic and appealing meat analogues.

## Introduction and Chemical Profile

**Furfuryl mercaptan** is a critical flavor compound formed during the thermal processing of food through the Maillard reaction.<sup>[1][2]</sup> It is naturally found in cooked beef, pork, chicken, and roasted coffee.<sup>[1][3][4]</sup> Its potent, low-threshold aroma provides the savory, roasted, and meaty notes that are often lacking in plant-based meat alternatives.<sup>[5][6]</sup> Understanding its chemical properties, sensory thresholds, and reaction mechanisms is crucial for its effective application.

While highly effective, **furfuryl mercaptan** is a volatile and reactive compound. Its stability can be affected by oxidative conditions, and it can interact with other food matrix components.<sup>[5][7]</sup> <sup>[8]</sup> Therefore, its application requires precise control over concentration and may benefit from advanced delivery systems like encapsulation to ensure flavor release occurs during cooking rather than during storage.<sup>[9][10]</sup>

Table 1: Chemical and Physical Properties of **Furfuryl Mercaptan**

Property	Value
IUPAC Name	(Furan-2-yl)methanethiol[5][11]
Common Names	2-Furfurylthiol, Coffee mercaptan[1][12]
CAS Number	98-02-2[11][13]
FEMA Number	2493[3][4]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> OS[9][11]
Molecular Weight	114.17 g/mol [3]
Appearance	Colorless to pale yellow liquid[1][11]
Odor Profile	Roasted, coffee-like, savory, meaty, sulfurous[3][4][6]
Boiling Point	155 °C[3]

| Solubility | Soluble in oils, insoluble in water[9] |

## Quantitative Data: Sensory Thresholds and Recommended Use Levels

The potency of **furfuryl mercaptan** necessitates careful dosage control. At optimal levels, it imparts desirable meaty and roasted notes; however, at higher concentrations, it can produce an unpleasant stale or overly sulfurous character.[6]

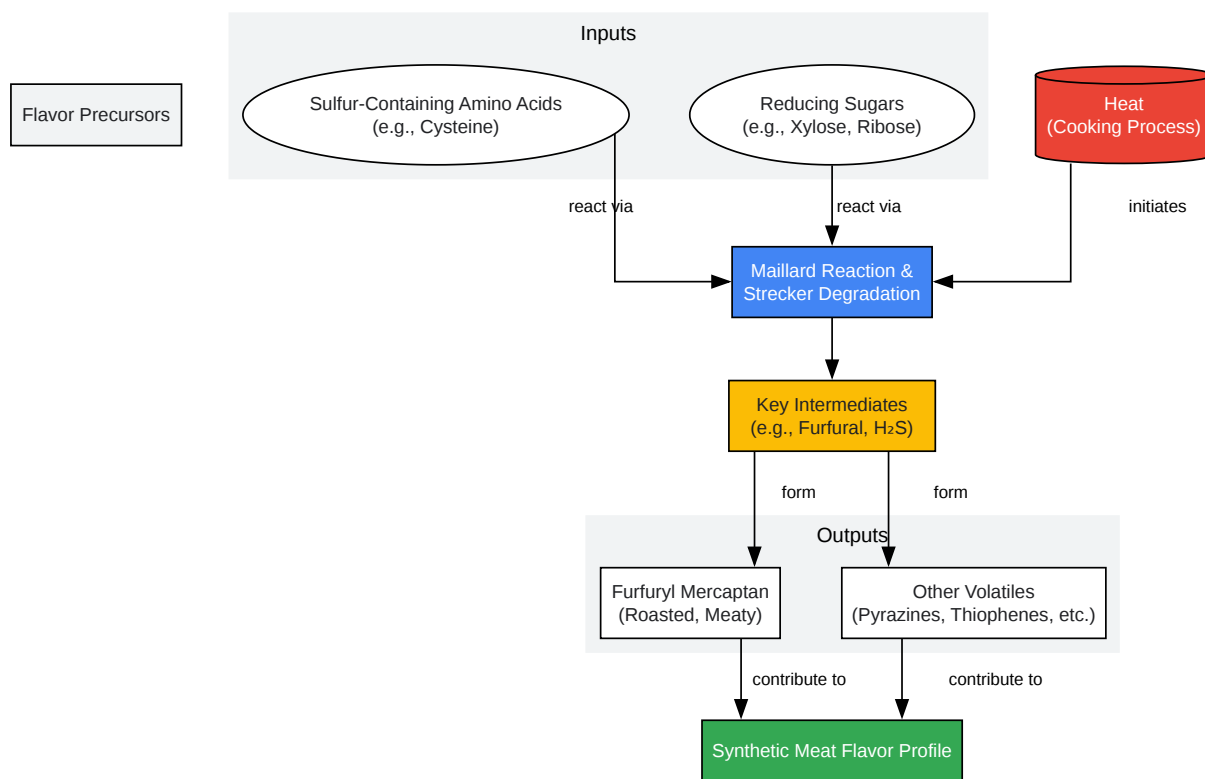
Table 2: Sensory Thresholds and Application Levels for **Furfuryl Mercaptan**

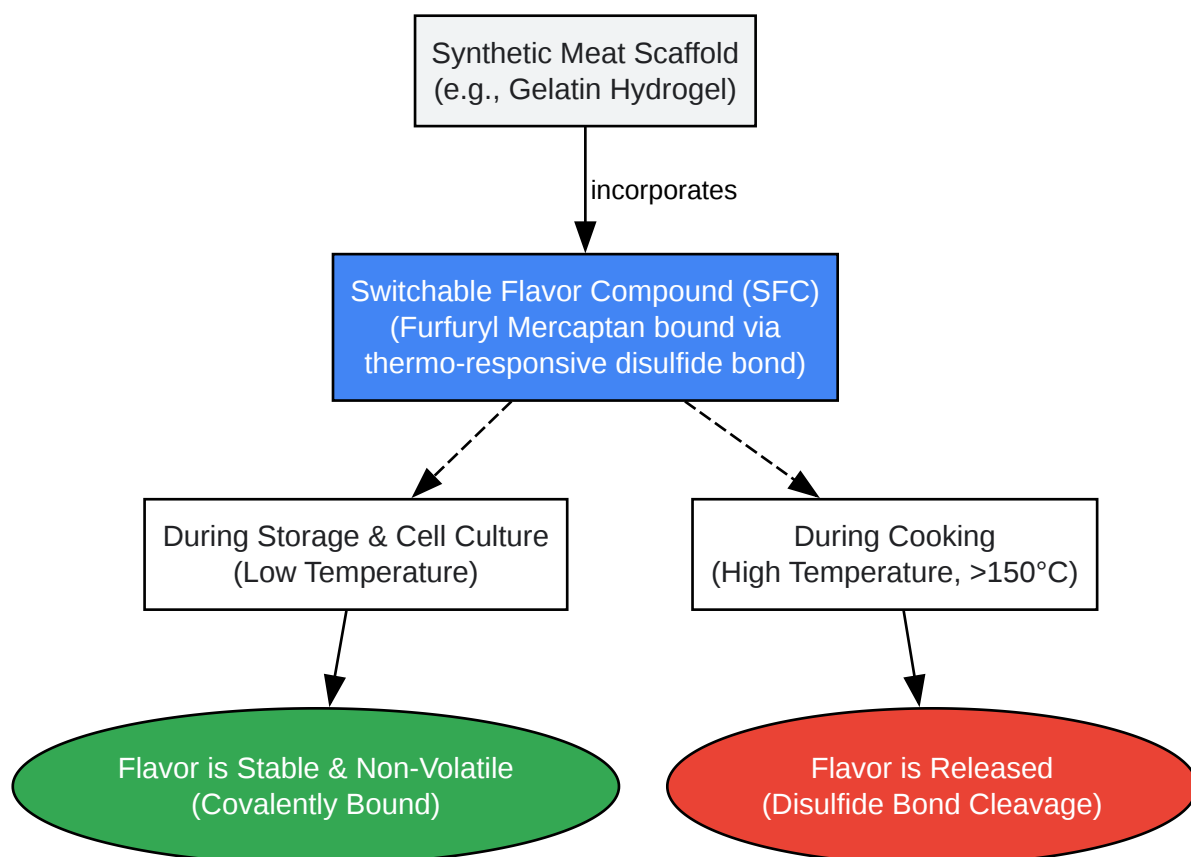
Parameter	Concentration	Resulting Flavor Profile
Odor Threshold (in water)	0.005 - 0.01 ppb (µg/kg)	The lowest concentration at which the odor is detectable.[6][12]
Flavor Threshold (in water)	0.04 ppb	The lowest concentration at which the taste is detectable. [6]
Optimal Use Range	0.1 - 1.0 ppb	Described as characteristic coffee-like and roasted notes. [6]
High Concentration	5.0 - 10.0 ppb	Can be perceived as stale and overly sulfurous.[6]

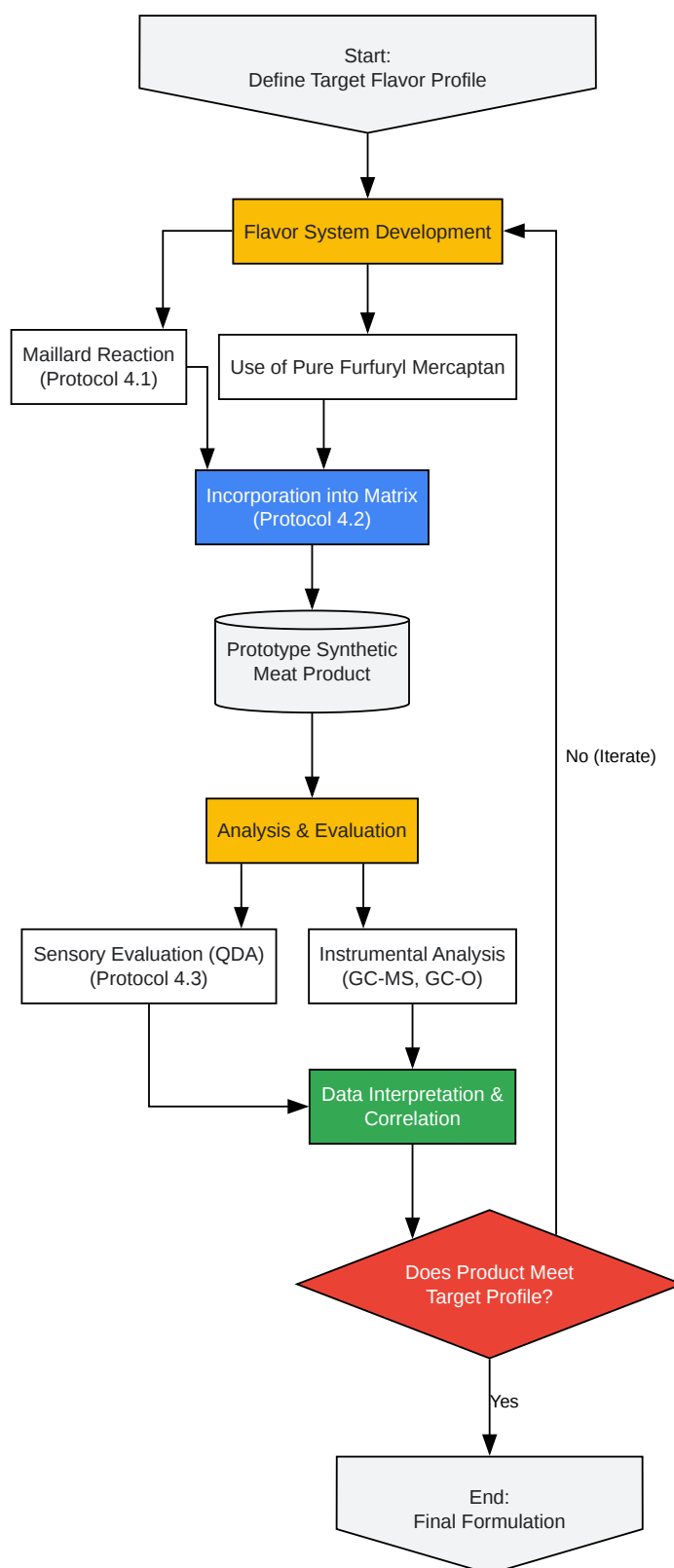
| Recommended Use Level (in final consumer product) | 0.0001 - 0.5 ppm | Typical range for imparting desired flavor notes in various food applications.[4][6] |

## Mechanism of Formation: The Maillard Reaction

The desirable meaty flavor of **furfuryl mercaptan** is generated through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures.[14] The key precursors for **furfuryl mercaptan** are a sulfur-containing amino acid, typically cysteine, and a reducing sugar, such as ribose or xylose.[9][15] The reaction of furfural (a product of sugar degradation) with hydrogen sulfide (from cysteine degradation) yields **furfuryl mercaptan**. [14][15]







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